2,6-Dichlorobenzaldehyde oxime
CAS No.:
Cat. No.: VC13326828
Molecular Formula: C7H5Cl2NO
Molecular Weight: 190.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5Cl2NO |
|---|---|
| Molecular Weight | 190.02 g/mol |
| IUPAC Name | N-[(2,6-dichlorophenyl)methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C7H5Cl2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H |
| Standard InChI Key | YBSXDWIAUZOFFV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C=NO)Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural and Molecular Characteristics
2,6-Dichlorobenzaldehyde oxime exists as a crystalline solid with a melting point of 147°C and a predicted boiling point of 280.4°C . The density is estimated at 1.38 g/cm³, and its pKa of 10.06 suggests weak acidity . The compound’s InChIKey (YBSXDWIAUZOFFV-UHFFFAOYSA-N) and SMILES notation (C1=CC(=C(C(=C1)Cl)C=NO)Cl) provide precise descriptors of its stereoelectronic configuration . Crystallographic studies reveal a twisted conformation between the oxime fragment and the dichlorobenzene ring, with intermolecular O–H⋯N hydrogen bonds forming R₂²(6) motifs .
Spectroscopic Data
The NIST WebBook provides critical spectroscopic insights:
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IR Spectrum: Key absorption bands correspond to N–O (945 cm⁻¹) and C=N (1640 cm⁻¹) stretches .
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Mass Spectrum: The base peak at m/z 190 aligns with the molecular ion [M]⁺, while fragments at m/z 154 (loss of Cl) and m/z 126 (loss of NO) confirm the structure .
Synthesis Methodologies
Traditional Chlorination-Hydrolysis Route
A patented method (CN103396301A) involves two steps :
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Chlorination: 2,6-Dichlorotoluene reacts with chlorine under UV light at 50–250°C with PCl₅ catalysis, yielding 2,6-dichlorobenzyl dichloride.
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Hydrolysis: The dichloride undergoes hydrolysis in acidic media (e.g., formic acid or acetic acid) with ZnCl₂ catalysis, producing 2,6-dichlorobenzaldehyde oxime in >99% purity .
Reaction Conditions:
| Parameter | Chlorination | Hydrolysis |
|---|---|---|
| Temperature | 80–150°C | Reflux |
| Catalyst | PCl₅ | ZnCl₂ |
| Solvent | – | Formic acid/Acetic acid |
| Yield | 85–90% | 95–99% |
Oxime Formation via Hydroxylamine
A widely adopted method involves condensing 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride in ethanol/water under basic conditions (NaOH or Na₂CO₃) . Microwave-assisted synthesis (CN111978203A) enhances efficiency, achieving 84–88% yields in 5–10 minutes using CdSO₄ as a catalyst .
Optimized Protocol:
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Reactants: 2,6-Dichlorobenzaldehyde (1 eq), NH₂OH·HCl (1.2 eq), NaOH (1.2 eq).
Industrial and Research Applications
Agrochemical Intermediates
The compound is a precursor to herbicides and insecticides. For example, it undergoes cyclocondensation with β-keto esters to form isoxazole derivatives, which exhibit potent herbicidal activity .
Pharmaceutical Synthesis
In drug discovery, 2,6-dichlorobenzaldehyde oxime is utilized to synthesize antifungal agents and kinase inhibitors. A 2021 study demonstrated its role in visible-light-mediated C(sp²)–H difluoroalkylation, enabling stereospecific access to fluorinated bioactive molecules .
Material Science
The compound’s hydrogen-bonding network facilitates the design of supramolecular frameworks, as evidenced by its crystalline structure .
Recent Research Advances
Stereospecific Functionalization
A 2021 study highlighted the use of fac-[Ir(ppy)₃] photocatalysis to achieve Z-selective difluoroalkylation of the oxime, enabling access to fluorinated analogs with anti-cancer properties .
Green Synthesis Innovations
Microwave-assisted methods reduce reaction times from hours to minutes while improving yields (e.g., 88% in 5 minutes) . Solvent-free protocols using CdSO₄ further enhance sustainability .
| Supplier | Purity | Quantity | Price (USD) | Updated |
|---|---|---|---|---|
| Sigma-Aldrich | 98% | 250 mg | 139 | March 2024 |
| Alfa Aesar | 97% | 25 g | 85.65 | March 2024 |
| TRC | 95% | 5 g | 60 | December 2021 |
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